molecular formula C15H29N7O5S B8116207 N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol

N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol

Cat. No.: B8116207
M. Wt: 419.5 g/mol
InChI Key: JSGPXFXSLCDNFW-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol is a cleavable polyethylene glycol (PEG)-based linker designed for antibody-drug conjugate (ADC) synthesis. It features:

  • Two PEG1-azide groups: Enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bio-conjugation .
  • A terminal thiol group: Facilitating conjugation to sulfhydryl-containing biomolecules (e.g., antibodies) .
  • Four PEG units in total: Comprising two PEG1 chains for azide groups and a PEG2 chain for the thiol group, enhancing water solubility and biocompatibility .

Properties

IUPAC Name

N,N-bis[2-(2-azidoethoxy)ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N7O5S/c16-20-18-2-7-25-9-4-22(5-10-26-8-3-19-21-17)15(23)1-6-24-11-12-27-13-14-28/h28H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGPXFXSLCDNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N7O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol typically involves the following steps:

    PEGylation: The process begins with the PEGylation of azide and thiol groups. This involves the reaction of PEG with azide and thiol reagents under controlled conditions.

    Amidation: The PEGylated azide and thiol groups are then subjected to amidation reactions to form the final compound. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The azide groups in N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol are highly reactive and can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is typically catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, which are important in redox biology and bioconjugation.

    Amidation: The amido group can undergo further amidation reactions with carboxylic acids or their derivatives.

Common Reagents and Conditions:

    Copper (Cu) or Ruthenium (Ru) Catalysts: Used in click chemistry reactions.

    Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): Used in thiol-disulfide exchange reactions.

    N,N’-Dicyclohexylcarbodiimide (DCC) or N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC): Used in amidation reactions.

Major Products:

    Triazole Linkages: Formed from click chemistry reactions.

    Disulfides: Formed from thiol-disulfide exchange reactions.

    Amides: Formed from amidation reactions.

Scientific Research Applications

Chemistry:

    Bioconjugation: N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol is used in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids.

    Drug Delivery: The compound is used to modify drug molecules, enhancing their solubility, stability, and bioavailability.

Biology:

    Protein Labeling: The azide groups can be used to label proteins with fluorescent dyes or other tags for imaging and tracking studies.

    Cell Surface Modification: The compound can be used to modify cell surfaces with PEG chains, reducing non-specific binding and improving biocompatibility.

Medicine:

    Therapeutic Agents: this compound is used in the development of therapeutic agents, including antibody-drug conjugates (ADCs) and targeted therapies.

    Diagnostics: The compound is used in diagnostic assays and imaging techniques to enhance sensitivity and specificity.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials, including hydrogels, nanoparticles, and polymers.

    Surface Coatings: It is used to create anti-fouling and anti-corrosive coatings for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol involves its ability to form stable linkages with other molecules through its azide and thiol groups. The azide groups participate in click chemistry reactions, forming triazole linkages with alkynes. The thiol group can undergo thiol-disulfide exchange reactions, forming disulfide bonds. These reactions enable the compound to modify and link various biomolecules and materials, enhancing their properties and functionalities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Key PEG-Based Linkers
Compound Name Functional Groups PEG Units Molecular Weight (g/mol) Key Features
N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol 2×Azide, 1×Thiol 4 (PEG1/2) 419.50 Dual azides for click chemistry; thiol for antibody conjugation .
N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol 2×Alkyne, 1×Thiol 4 (PEG2) 445.57 Alkyne groups for CuAAC; similar thiol functionality .
N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol 2×Azide, 1×Thiol 6 (PEG2) 507.61 Longer PEG chains for improved solubility; higher molecular weight .
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine 2×Azide, 1×Amine 3 (PEG1) 358.40 Amine group enables carbodiimide-based conjugation .

Reactivity and Application Differences

Click Chemistry Compatibility
  • This compound : Optimized for reactions with alkyne- or DBCO/BCN-modified payloads via azide groups .
  • N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol : Designed for azide-containing molecules, with alkyne groups offering orthogonal conjugation .
  • NH-bis(PEG1-azide) : A simpler analog with two azides but lacks a thiol, limiting its use in sulfhydryl-based conjugation .
Solubility and Stability
  • Shorter PEG chains (PEG1) in the target compound reduce steric hindrance but may compromise solubility compared to longer PEG2/3 variants. For example:
    • N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol : Solubility >10 mM in DMSO due to extended PEG2 chains .
    • This compound : Exact solubility unconfirmed but likely lower than PEG2 analogs .

Performance in Antioxidant and Bioactivity Assays

This suggests that PEG-azide-thiol derivatives could similarly benefit from structural tuning to improve therapeutic efficacy.

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